molecular formula C17H15N3OS B8533767 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one

1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one

Cat. No.: B8533767
M. Wt: 309.4 g/mol
InChI Key: KOMPRMUTJWNJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one is a heterocyclic compound that combines the structural features of benzo[b]thiophene, pyridine, and tetrahydropyrimidinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of these heterocyclic rings imparts distinct chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

The synthesis of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.

Chemical Reactions Analysis

1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-3-pyridin-3-yl-1,3-diazinan-2-one

InChI

InChI=1S/C17H15N3OS/c21-17-19(14-4-5-16-13(11-14)6-10-22-16)8-2-9-20(17)15-3-1-7-18-12-15/h1,3-7,10-12H,2,8-9H2

InChI Key

KOMPRMUTJWNJGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1)C2=CN=CC=C2)C3=CC4=C(C=C3)SC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-tetrahydro-pyrimidin-2-one (I-10b: 67.8 mg, 0.3831 mmol) was reacted with 5-iodo-benzo[b]thiophene (100 mg, 0.3831 mmol), 1,4-dioxane (5 mL), copper iodide (7.29 mg, 0.03831 mmol), trans-1,2-diamino cyclohexane (13.15 mg, 0.1149 mmol) and potassium carbonate (106.1 mg, 0.7662 mmol) to afford 15 mg of the product (17.5% yield).
Quantity
67.8 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
13.15 mg
Type
reactant
Reaction Step Two
Quantity
106.1 mg
Type
reactant
Reaction Step Two
Quantity
7.29 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
17.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.